molecular formula C9H5Br2N B189537 1,4-Dibromoisoquinoline CAS No. 51206-40-7

1,4-Dibromoisoquinoline

Cat. No. B189537
CAS RN: 51206-40-7
M. Wt: 286.95 g/mol
InChI Key: KXAHDPKQOFASEB-UHFFFAOYSA-N
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Description

1,4-Dibromoisoquinoline is an organic compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The InChI code for 1,4-Dibromoisoquinoline is 1S/C9H5Br2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H . This indicates that the compound has a nitrogen atom and two bromine atoms attached to a nine-carbon ring structure.


Physical And Chemical Properties Analysis

1,4-Dibromoisoquinoline is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Application 1: Synthesis of Spiro Compounds

  • Summary of the Application : 1,4-Dibromoisoquinoline is used as a precursor in the synthesis of spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives . These spiro compounds have been found to possess promising biological activities, including anticancer, antibacterial, anticonvulsant, antituberculosis, anti-Alzheimer’s, pain-relief, and antidermatitis agents .
  • Methods of Application or Experimental Procedures : The synthesis involves the bromination of N-substituted homophthalimides and tetrahydropyrido[4,3-d]pyrimidine-5,7-diones to produce 4,4-dibromohomophthalimide and 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione derivatives, respectively . These dibromo derivatives can then react with different binucleophilic reagents to produce the spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives .
  • Results or Outcomes : The use of microwave-assisted conditions improved the reaction yields, reduced reaction times, and ameliorated the effects on the surrounding environment as the reactions are carried out in closed systems . Some of the newly synthesized compounds were tested for their antimicrobial activities, whereby four of them showed moderate activities and the rest showed low or no activities towards the investigated species .

Application 2: Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone

  • Summary of the Application : 1,4-Dibromoisoquinoline is used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolones . These compounds are found in many natural products and synthetic pharmaceuticals .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalysed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . A bromine is introduced into the products, making the methodology more attractive for organic synthesis .
  • Results or Outcomes : The use of this methodology has been found to be extremely efficient in the synthesis of a wide variety of 3,4-substituted isoquinolines .

Application 3: Synthesis of Quinoxaline 1,4-di-N-oxides

  • Methods of Application or Experimental Procedures : The synthesis of QdNO’s involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalysed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . A bromine is introduced into the products, making the methodology more attractive for organic synthesis .
  • Results or Outcomes : The use of this methodology has been found to be extremely efficient in the synthesis of a wide variety of 3,4-substituted isoquinolines .

Application 4: Synthesis of Functionalized Quinoline Motifs

  • Summary of the Application : 1,4-Dibromoisoquinoline is used in the synthesis of functionalized quinoline motifs . Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalysed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . A bromine is introduced into the products, making the methodology more attractive for organic synthesis .
  • Results or Outcomes : The use of this methodology has been found to be extremely efficient in the synthesis of a wide variety of 3,4-substituted isoquinolines .

Application 5: Synthesis of 1,4-Dihydropyridine

  • Summary of the Application : 1,4-Dibromoisoquinoline is used in the synthesis of 1,4-Dihydropyridine (1,4-DHP), a notable organic scaffold with diverse pharmaceutical applications .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of multi-component one-pot and green synthetic methodologies . The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .
  • Results or Outcomes : The use of this methodology has been found to be extremely efficient in the synthesis of a wide variety of 1,4-DHP with structural and functional modifications .

Safety And Hazards

1,4-Dibromoisoquinoline is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,4-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAHDPKQOFASEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348841
Record name 1,4-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromoisoquinoline

CAS RN

51206-40-7
Record name 1,4-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromoisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.The starting material was prepared by reaction of 1-bromoisoquinoline with HBr to give 1,4-dibromoisoquinoline, m.p. 95°-96°, followed by reaction of this compound with trimethyloxonium tetrafluoroborate in CH2Cl2 to give 1,4-dibromo-2-methylisoquinolinium tetrafluoroborate; n.m.r. in solvent A:-3.5(s, 3H); 7.2-8.4(m, 5H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
N Ohtsubo, S Gohda, S Sato, Y Yamada - Carbon Reports, 2023 - jstage.jst.go.jp
Pyridinic nitrogen-containing carbon materials are expected to show high performance as electrodes and catalysts. Carbon materials introducing only pyridinic nitrogen have been …
Number of citations: 2 www.jstage.jst.go.jp
N Saito, T Kanbara, Y Nakamura, T Yamamoto… - …, 1994 - ACS Publications
Dehalogenation polycondensations of 2, 6-dichloroquinoline with electrochemicallygenerated zerovalent nickel complex and isolated zerovalent nickel complex afford^-conjugated poly …
Number of citations: 56 pubs.acs.org
H TOMISAWA, C WANG - Chemical and Pharmaceutical Bulletin, 1973 - jstage.jst.go.jp
Reactivity of 1-methyl-2 (1H)-thiopyridone (I), 1-methyl-2 (1H)-thioquinolone (III), and 2-methyl-1 (2H)-thioisoquinolone (V) was compared with that of the corresponding oxygen …
Number of citations: 5 www.jstage.jst.go.jp
CY Liao, CP Chen, CC Chang, GW Hwang… - Solar energy materials …, 2013 - Elsevier
With the goal of applying them in organic photovoltaics (OPVs), in this study we synthesized two organometallic alternating conjugated polymers, TPT–TPyPt and TPT–TIqPt, consisting …
Number of citations: 31 www.sciencedirect.com
T Kanbara, N Saito, T Yamamoto, K Kubota - Macromolecules, 1991 - ACS Publications
The aggregation in a flow CHCI3 solution may not be strong, and this soft aggregation may explain that the Mw values of poly-2 and poly-3 determined by GPC are between the Mw …
Number of citations: 100 pubs.acs.org
T Kanbara, T Yamamoto - Macromolecules, 1993 - ACS Publications
Quaternization of poly (quinoline-4, 7-diyl)(P (4, 7-Q)) and poly (isoquinoline-l, 4-diyl)(P (l, 4-iQ)) with alkylating reagents (CH3I,(CH30) 2S02, and (CH3) 3CBr) affords the …
Number of citations: 26 pubs.acs.org
D Wang, J Zhao, Y Wang, J Hu, L Li… - Asian Journal of …, 2016 - Wiley Online Library
2‐Pyridones, 2‐quinolinones, and 1‐isoquinolinones are critical building blocks in medicinal chemistry. These N‐heterocycles, however, remain a challenge to synthesize by current …
Number of citations: 28 onlinelibrary.wiley.com
BG Richardson, AD Jain, HR Potteti… - Journal of medicinal …, 2018 - ACS Publications
Activators of nuclear factor-erythroid 2-related factor 2 (NRF2) could lead to promising therapeutics for prevention and treatment of oxidative stress and inflammatory disorders. …
Number of citations: 43 pubs.acs.org
PR Lazzara, BP David, A Ankireddy… - Journal of medicinal …, 2019 - ACS Publications
Pharmacological activation of NRF2 (nuclear factor erythroid 2-related factor 2) arises from blocking the interaction of NRF2 with its negative regulator, KEAP1 (Kelch-like ECH-…
Number of citations: 40 pubs.acs.org
D Wang, Y Wang, J Zhao, L Li, L Miao, H Sun, P Yu - Tetrahedron, 2016 - Elsevier
A novel, simple and practical method for the regioselective halogenation of fused heterocyclic N-oxides has been developed. It employs Vilsmeier reagent, generated in situ by POX 3 …
Number of citations: 28 www.sciencedirect.com

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